molecular formula C9H12BrNO B12994717 4-Amino-2-bromo-6-isopropylphenol CAS No. 15028-17-8

4-Amino-2-bromo-6-isopropylphenol

Cat. No.: B12994717
CAS No.: 15028-17-8
M. Wt: 230.10 g/mol
InChI Key: BSCDGUZTGPPCAH-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-6-isopropylphenol is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 4-position, a bromine atom at the 2-position, and an isopropyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-6-isopropylphenol typically involves the bromination of 4-amino-6-isopropylphenol. The reaction is carried out by treating the starting material with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-6-isopropylphenol can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The amino group can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted phenols or anilines.

    Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.

    Reduction Reactions: Products include reduced amines or other hydrogenated derivatives.

Scientific Research Applications

4-Amino-2-bromo-6-isopropylphenol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-6-isopropylphenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-bromo-6-methoxyphenol: Similar structure but with a methoxy group instead of an isopropyl group.

    4-Amino-2-bromo-6-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.

    4-Amino-2-bromo-6-ethylphenol: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

4-Amino-2-bromo-6-isopropylphenol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs.

Properties

CAS No.

15028-17-8

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

4-amino-2-bromo-6-propan-2-ylphenol

InChI

InChI=1S/C9H12BrNO/c1-5(2)7-3-6(11)4-8(10)9(7)12/h3-5,12H,11H2,1-2H3

InChI Key

BSCDGUZTGPPCAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC(=C1)N)Br)O

Origin of Product

United States

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